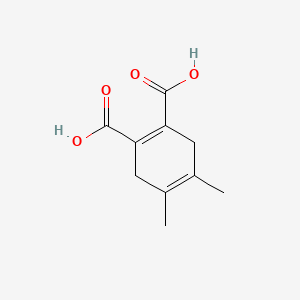

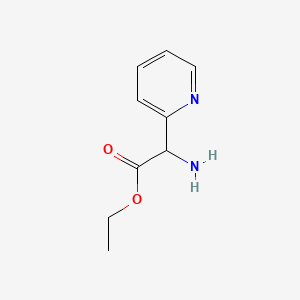

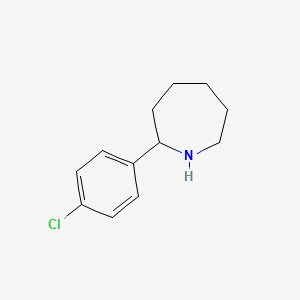

![molecular formula C13H12FNO2 B1307733 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354816-24-3](/img/structure/B1307733.png)

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Übersicht

Beschreibung

The compound 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial properties. The presence of fluorine atoms in pharmaceuticals often enhances their bioavailability and metabolic stability, making them of significant interest in drug development .

Synthesis Analysis

The synthesis of related fluorinated quinoline derivatives has been reported through various methods. For instance, 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids were prepared from ethyl 2-mercaptoquinoline-3-carboxylates, which were obtained via an intramolecular cyclization reaction . Another efficient synthesis method for fluorine-bearing quinoline-4-carboxylic acids involved cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides . Specifically, 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines were synthesized by acid-catalyzed three-component cyclocondensation of 4-fluoroaniline with aromatic aldehydes and cyclopentadiene .

Molecular Structure Analysis

The molecular structure of fluorinated quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The addition of a fluorine atom at the 8-position and the tetrahydro-3H-cyclopenta[c] moiety indicates a complex structure that may influence the compound's reactivity and interaction with biological targets. The structure of these compounds has been confirmed through elemental and spectral analysis .

Chemical Reactions Analysis

The chemical reactivity of fluorinated quinoline derivatives includes the ability to undergo various reactions. For example, the decarboxylation of certain intermediates can lead to the formation of different quinoline derivatives with potential biological activities . Ozonolysis of trifluoroacetyl derivatives of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines resulted in the formation of stable ozonides with specific stereoconfigurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms typically increases the lipophilicity of the compound, which can affect its solubility and permeability across biological membranes. The antibacterial activity of these compounds suggests that they have the necessary properties to interact with bacterial cells, potentially inhibiting their growth or killing them . The specific physical properties such as melting point, solubility, and stability of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid would require further empirical data for a detailed analysis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Quinolines and Their Ozonides :

- The compound 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be synthesized via acid-catalyzed cyclocondensation, as shown in a study that synthesized similar compounds. These compounds, upon ozonolysis, produce stable ozonides with specific configurations (Tolstikov et al., 2014).

Biological and Medicinal Research

Antimycobacterial Evaluation :

- Novel derivatives of the quinoline structure, related to 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, have been synthesized and evaluated for antimycobacterial activities. This includes studies against various strains of Mycobacterium tuberculosis, highlighting the potential of these compounds in treating mycobacterial infections (Dinakaran et al., 2008).

Amylolytic Agents :

- Compounds structurally similar to 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid have shown high to moderate activity against certain fungi, suggesting their potential as amylolytic agents. This indicates a possible application in the development of antifungal agents or in agriculture (Makki et al., 2012).

Neurotropic Activity :

- Studies have been conducted on substituted derivatives of similar quinolines, exploring their acute toxicity, analgesic activity, and effects on locomotor and exploratory activity. This suggests a potential application in neurology or pharmacology (Krainova et al., 2009).

Chemical Research

Synthesis of Novel Heterocyclic Compounds :

- Research has been done on creating new classes of heterocyclic compounds, including derivatives of quinoline-4-carboxylic acid. These studies focus on efficient synthesis methods and evaluating the antibacterial activities of these compounds, relevant to the structural class of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (Chu et al., 1986).

Development of Agrochemical Ingredients :

- Research has also been conducted on the synthesis of fluorine-bearing quinoline derivatives, exploring their potential in agrochemical research. This indicates possible applications in developing new agrochemicals or pesticides (Aribi et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYIHKEXNJAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395321 | |

| Record name | 8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

CAS RN |

354816-24-3 | |

| Record name | 8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

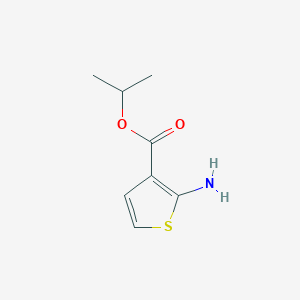

![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)

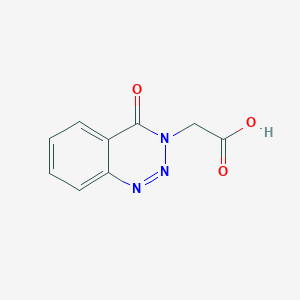

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)

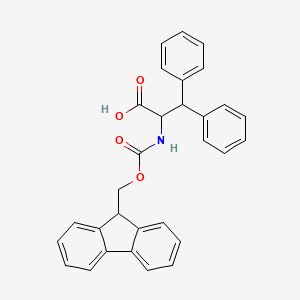

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone)](/img/structure/B1307677.png)

![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)

![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)